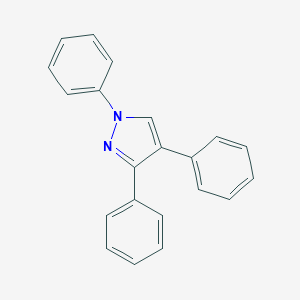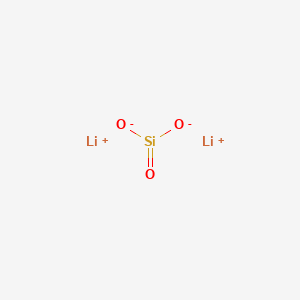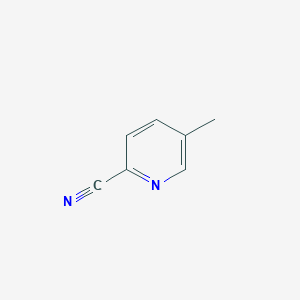
Strontium carbonate
Overview
Description
Strontium carbonate is a white or grey powder that occurs naturally as the mineral strontianite . It is the carbonate salt of strontium, with the chemical formula SrCO₃. This compound is odorless, tasteless, and practically insoluble in water . This compound is widely used in various industrial applications, including the production of glass, ceramics, and pyrotechnics .
Scientific Research Applications
Strontium carbonate has numerous scientific research applications, including:
-
Chemistry: : It is used as a precursor for the synthesis of other strontium compounds and as a reagent in various chemical reactions .
-
Biology and Medicine: : this compound is used in the production of strontium-based nanoparticles, which have applications in bone regeneration, drug delivery, and as antimicrobial agents . Strontium nanoparticles can also control insulin release in diabetic patients and are used in cancer therapy .
-
Industry: : this compound is used in the production of glass for color television tubes, ferrite magnets for small DC motors, and iridescent and special glasses . It is also used in pyrotechnics to produce a brilliant red color in flames .
Mechanism of Action
Target of Action
Strontium carbonate (SrCO3) is a carbonate salt of strontium . It shares a similar chemical structure with calcium, allowing it to interact with biological systems in a similar manner . The primary targets of this compound are the bones and teeth, where it can replace calcium due to its similar ionic radius .
Mode of Action
This compound’s mode of action is primarily based on its chemical similarity to calcium. It can replace calcium in various biological processes, particularly in the formation of bones . This compound can increase the deposition of new bone by osteoblasts and simultaneously reduce the resorption of bone by osteoclasts . This dual action makes it a potential treatment for conditions like osteoporosis .
Biochemical Pathways
This compound affects the biochemical pathways involved in bone formation and resorption . It can stimulate the calcium-sensing receptor (CaSR), which plays a crucial role in maintaining calcium homeostasis . Activation of CaSR can lead to various downstream effects, including the regulation of parathyroid hormone secretion and modulation of bone metabolism .
Pharmacokinetics
It’s known that strontium, in general, can be absorbed in the gastrointestinal tract, distributed throughout the body, particularly in the bones, and excreted through the kidneys . The bioavailability and pharmacokinetic properties of this compound may be influenced by various factors, including the presence of other ions in the body and the physiological state of the individual .
Result of Action
The primary result of this compound’s action is the modification of bone metabolism. It can lead to increased bone formation and decreased bone resorption, potentially leading to an overall increase in bone mass . This can be beneficial in conditions like osteoporosis, where bone mass is typically reduced .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other ions in the body, such as calcium, can affect the absorption and distribution of strontium . Additionally, factors like pH and the presence of certain organic compounds can influence the solubility and bioavailability of this compound .
Safety and Hazards
Future Directions
The global market size of Strontium Carbonate was valued at USD 290.8 million in 2019 and it is expected to reach USD 346.3 million by the end of 2026, growing at a CAGR of 2.5% during 2021-2026 . The wide application of strontium nanoparticles in several fields of medicine and environmental sciences is summarized in this review .
Preparation Methods
Strontium carbonate can be prepared both naturally and synthetically. The synthetic preparation methods include:
-
Black Ash Process: : This process involves roasting celestine (strontium sulfate) with coke at high temperatures (1100–1300°C) to form strontium sulfide . The reaction is as follows: [ \text{SrSO}_4 + 2\text{C} \rightarrow \text{SrS} + 2\text{CO}_2 ] The strontium sulfide is then reacted with carbon dioxide or sodium carbonate to precipitate this compound : [ \text{SrS} + \text{H}_2\text{O} + \text{CO}_2 \rightarrow \text{SrCO}_3 + \text{H}_2\text{S} ] [ \text{SrS} + \text{Na}_2\text{CO}_3 \rightarrow \text{SrCO}_3 + \text{Na}_2\text{S} ]
-
Direct Conversion Method: : In this method, celestine is treated with sodium carbonate and steam to form this compound . The mixture is then treated with hydrochloric acid to dissolve the this compound, which is subsequently re-precipitated using carbon dioxide or sodium carbonate .
Chemical Reactions Analysis
Strontium carbonate undergoes various chemical reactions, including:
-
Reaction with Acids: : this compound reacts with acids to form strontium salts and carbon dioxide . For example, with hydrochloric acid: [ \text{SrCO}_3 + 2\text{HCl} \rightarrow \text{SrCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
-
Thermal Decomposition: : When heated, this compound decomposes to form strontium oxide and carbon dioxide : [ \text{SrCO}_3 \rightarrow \text{SrO} + \text{CO}_2 ]
-
Reaction with Ammonium Chloride: : this compound is soluble in ammonium chloride, forming strontium chloride and ammonium carbonate .
Comparison with Similar Compounds
Strontium carbonate is similar to other alkaline earth metal carbonates, such as calcium carbonate, barium carbonate, and magnesium carbonate . this compound is unique in its ability to produce a red flame in pyrotechnics, which is not observed with calcium or magnesium carbonates . Additionally, this compound has specific applications in bone regeneration and drug delivery that are not shared by its counterparts .
Similar Compounds
- Calcium carbonate (CaCO₃)
- Barium carbonate (BaCO₃)
- Magnesium carbonate (MgCO₃)
- Radium carbonate (RaCO₃)
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Strontium carbonate involves the reaction between Strontium hydroxide and Carbon dioxide gas.", "Starting Materials": [ "Strontium hydroxide", "Carbon dioxide gas" ], "Reaction": [ "Step 1: Prepare a reaction vessel and add Strontium hydroxide to it.", "Step 2: Bubble Carbon dioxide gas through the reaction vessel containing Strontium hydroxide.", "Step 3: Continue the reaction until Strontium carbonate precipitates out of the solution.", "Step 4: Filter the precipitated Strontium carbonate and wash it with distilled water to remove any impurities.", "Step 5: Dry the Strontium carbonate in an oven at a suitable temperature." ] } | |
CAS No. |
1633-05-2 |
Molecular Formula |
CH2O3Sr |
Molecular Weight |
149.64 g/mol |
IUPAC Name |
strontium;carbonate |
InChI |
InChI=1S/CH2O3.Sr/c2-1(3)4;/h(H2,2,3,4); |
InChI Key |
UKCFNZXJZBAZFS-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])[O-].[Sr+2] |
Canonical SMILES |
C(=O)(O)O.[Sr] |
Color/Form |
WHITE POWDER Colorless or white rhombic crystalline solid transforming to hexagonal above 926 °C White orthorhombic crystals White crystalline powde |
density |
3.5 g/cu-cm 3.5 g/cm³ |
melting_point |
1494 °C |
| 1633-05-2 | |
physical_description |
Dry Powder; Other Solid White odorless solid; [Merck Index] Colorless or white odorless hygroscopic solid; [HSDB] White odorless powder; [MSDSonline] WHITE ODOURLESS POWDER. |
solubility |
11 MG/L OF WATER AT 18 °C; 650 MG/L OF WATER AT 100 °C Sol in ammonium salts Sol in dilute acids SOL IN 100,000 PARTS WATER; IN ABOUT 1000 PARTS WATER SATURATED WITH CARBON DIOXIDE. Soluble in acids, carbonated water, and solutions of ammonium salts Solubility in water, g/100ml at 18 °C: 0.011 (very poor) |
Synonyms |
strontianite strontium carbonate |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of strontium carbonate?
A1: this compound has the molecular formula SrCO3 and a molecular weight of 147.63 g/mol.
Q2: What are some key spectroscopic characteristics of this compound?
A2: Infrared spectroscopy (FTIR) reveals characteristic bands related to carbonate groups in this compound. [] X-ray diffraction (XRD) analysis confirms the crystalline structure of this compound, typically orthorhombic. [, , ]
Q3: How does the crystal structure of this compound affect its properties?
A3: The orthorhombic crystal structure of this compound significantly influences its properties, such as its piezoelectric behavior. For example, oriented this compound nanocrystals within collagen films exhibit enhanced piezoelectric properties compared to individual components, highlighting the synergistic effect of the organized structure. []
Q4: What are the primary applications of this compound?
A4: this compound finds use in diverse applications, including:
- Pyrotechnics: It imparts a vibrant red color to fireworks and flares. []
- Electronics: A vital component in manufacturing ceramic capacitors and other electronic components. []
- Ceramics and Glass: Used in producing specialized glass for TV screens and as a glaze in ceramics. [, , ]
Q5: How does this compound contribute to the performance of high-temperature filtration filters?
A5: Adding this compound to silicon carbide ceramic compositions improves the porosity and strength of high-temperature filtration filters. [] The this compound likely acts as a sintering aid, promoting densification and enhancing the filter's microstructure.
Q6: What is the role of this compound in composite propellants?
A6: this compound acts as an additive in AP/HTPB-based composite propellants, effectively reducing the burning rate. [] This effect is attributed to increased decomposition temperatures and activation energy of ammonium perchlorate (AP) in the presence of this compound.
Q7: How does the morphology of this compound particles affect its applications?
A7: The size and shape of this compound particles influence its performance in various applications. For instance, needle-shaped this compound microparticles dispersed in organic solvents are desirable for producing polymer films with reduced birefringence, which is crucial for optical applications. [, , ]
Q8: What are the common methods for producing high-purity this compound?
A8: Several methods exist for producing high-purity this compound, including:
- Carbon Reduction Method: Celestite ore (SrSO4) is reduced using carbon, followed by purification steps. [, ]
- Double Decomposition Method: Reacting celestite with sodium carbonate to yield this compound. [, ]
- Acid Dissolution and NaOH Method: Utilizing acid dissolution of raw materials followed by precipitation with sodium hydroxide. [, ]
Q9: How can the production of this compound be made more environmentally friendly?
A9: Several approaches promote cleaner production of this compound:
- Recycling Waste Water: Implementing methods to treat and reuse wastewater from the production process. []
- Utilizing By-products: Converting hydrogen sulfide, a common by-product, into valuable products like sodium sulfite. [, ]
- Optimizing Existing Processes: Improving process efficiency and reducing waste generation through technological advancements. [, ]
Q10: How can the particle size and morphology of this compound be controlled during synthesis?
A10: Various factors influence the particle size and morphology of synthesized this compound, including:
- Additives: Employing additives like EDTA can promote the formation of spherical nanoparticles with a narrow size distribution. [, ]
- Reaction Conditions: Adjusting parameters like temperature, pH, and reactant concentrations can significantly impact particle characteristics. [, , ]
- Ultrasonic Irradiation: Utilizing ultrasonic waves during synthesis can facilitate the formation of nanometer-sized spherical this compound particles. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
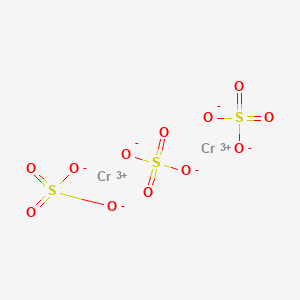
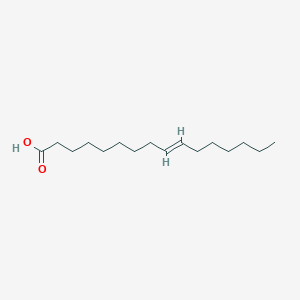
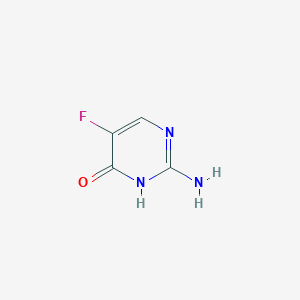




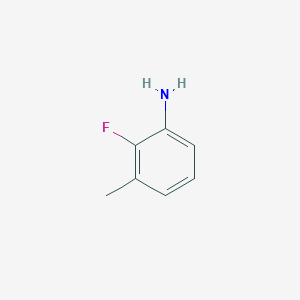
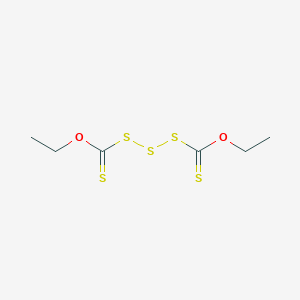
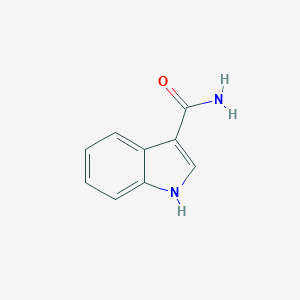
![Acetaldehyde, [1,2-14C]](/img/structure/B167794.png)
